An In-depth Technical Guide to Methyl Imidazol-1-yl-acetate-d3: Structure, Properties, and Application in Bioanalytical Methods
An In-depth Technical Guide to Methyl Imidazol-1-yl-acetate-d3: Structure, Properties, and Application in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl Imidazol-1-yl-acetate-d3, a deuterated isotopologue of Methyl Imidazol-1-yl-acetate. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also practical insights into its synthesis, characterization, and, most critically, its application as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Significance of Isotopic Labeling in Modern Research
Isotopically labeled compounds are indispensable tools in contemporary scientific research, particularly in the fields of drug metabolism and pharmacokinetics (DMPK). The substitution of one or more atoms of a molecule with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N) creates a compound that is chemically identical to its unlabeled counterpart but possesses a distinct mass. This unique property allows for its use as an internal standard in analytical methodologies, providing a means to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative measurements.[1][2] Methyl Imidazol-1-yl-acetate-d3, with its three deuterium atoms on the methyl ester group, serves as an ideal internal standard for the quantification of Methyl Imidazol-1-yl-acetate and related compounds in complex biological matrices.
Chemical Structure and Physicochemical Properties
The fundamental structure of Methyl Imidazol-1-yl-acetate-d3 consists of an imidazole ring N-substituted with a methyl acetate group, where the methyl group of the ester is trideuterated.
Caption: Chemical structure of Methyl Imidazol-1-yl-acetate-d3.
Physicochemical Data
| Property | Value (for non-deuterated analog) | Reference |
| Molecular Formula | C₆H₈N₂O₂ | [3] |
| Molecular Weight | 140.14 g/mol | [3] |
| Appearance | Pale Yellow Oil (for related compounds) | [4] |
| Solubility | Soluble in water and polar organic solvents. | [5] |
Note: The molecular weight of Methyl Imidazol-1-yl-acetate-d3 is approximately 143.16 g/mol .
Synthesis of Methyl Imidazol-1-yl-acetate-d3
The synthesis of Methyl Imidazol-1-yl-acetate-d3 can be logically derived from established methods for the preparation of non-deuterated imidazole esters.[6][7] A common and effective approach is the N-alkylation of imidazole with a suitable deuterated reagent.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Methyl Imidazol-1-yl-acetate-d3.
Step-by-Step Synthetic Protocol (Conceptual)
This protocol is based on well-established organic chemistry principles for N-alkylation and esterification.[8][9][10]
Step 1: Synthesis of Imidazol-1-yl-acetic acid
-
Reaction Setup: To a solution of imidazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
N-Alkylation: Add a solution of bromoacetic acid (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield Imidazol-1-yl-acetic acid.
Step 2: Esterification with Methanol-d4
-
Reaction Setup: Dissolve Imidazol-1-yl-acetic acid (1.0 eq) in an excess of Methanol-d4 (CD₃OD), which serves as both the reagent and solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), to the solution.
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours. Monitor the formation of the methyl-d3 ester by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Remove the excess Methanol-d4 under reduced pressure. The residue can then be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, Methyl Imidazol-1-yl-acetate-d3, can be purified by column chromatography.
Spectroscopic Characterization
While a specific Certificate of Analysis with experimental spectra for Methyl Imidazol-1-yl-acetate-d3 was not found, the expected spectroscopic features can be predicted based on the structure and data from analogous compounds.[11][12][13][14]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the imidazole ring and the methylene group. A key feature will be the absence of a singlet around 3.7 ppm, which would correspond to the methyl ester protons in the non-deuterated analog.
-
δ ~7.5-8.0 ppm (s, 1H): Proton at the C2 position of the imidazole ring.
-
δ ~7.0-7.2 ppm (m, 2H): Protons at the C4 and C5 positions of the imidazole ring.
-
δ ~4.8 ppm (s, 2H): Methylene protons (-CH₂-) of the acetate group.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show signals for the carbon atoms of the imidazole ring and the acetate group. The signal for the deuterated methyl carbon will likely be a multiplet due to C-D coupling and may have a lower intensity.
-
δ ~168 ppm: Carbonyl carbon of the ester.
-
δ ~138 ppm: Carbon at the C2 position of the imidazole ring.
-
δ ~129 ppm: Carbon at the C4 position of the imidazole ring.
-
δ ~120 ppm: Carbon at the C5 position of the imidazole ring.
-
δ ~50 ppm: Methylene carbon (-CH₂-).
-
δ ~52 ppm (multiplet): Deuterated methyl carbon (-CD₃).
Mass Spectrometry
Mass spectrometry is a definitive technique for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum will be shifted by +3 m/z units compared to the non-deuterated analog.
-
Expected [M+H]⁺ for C₆H₅D₃N₂O₂: ~144.08
-
Expected [M+H]⁺ for C₆H₈N₂O₂ (non-deuterated): 141.06
Application as an Internal Standard in Bioanalysis
The primary and most valuable application of Methyl Imidazol-1-yl-acetate-d3 is as an internal standard (IS) for the quantification of the corresponding non-deuterated analyte in biological matrices using LC-MS/MS.[1][2][15] The co-elution of the deuterated IS with the analyte allows for the correction of variations in sample extraction, matrix effects, and instrument response.
Rationale for Use as an Internal Standard
-
Chemical and Physical Similarity: Being chemically identical, the deuterated standard exhibits the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.
-
Mass Difference: The +3 Da mass difference allows for simultaneous detection and differentiation by the mass spectrometer without isotopic crosstalk.
-
Mitigation of Matrix Effects: Co-elution ensures that both the analyte and the IS experience the same ion suppression or enhancement from the biological matrix, allowing for accurate ratio-based quantification.
Experimental Protocol: Quantification in Human Plasma by LC-MS/MS
The following is a representative protocol for the extraction and analysis of an analyte from human plasma using Methyl Imidazol-1-yl-acetate-d3 as an internal standard. This protocol is based on common practices in bioanalytical laboratories and is compliant with FDA guidelines for bioanalytical method validation.[9][16][17]
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the non-deuterated analyte and the deuterated internal standard (Methyl Imidazol-1-yl-acetate-d3) in a suitable organic solvent (e.g., methanol).
-
Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
2. Sample Preparation (Protein Precipitation): [][19]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte (non-deuterated): Determine the precursor ion (e.g., [M+H]⁺ = 141.1) and a suitable product ion.
-
Internal Standard (d3): Determine the precursor ion (e.g., [M+H]⁺ = 144.1) and a corresponding product ion.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown samples and QC samples from the calibration curve.
Method Validation
The bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA).[9][16][17] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.
-
Accuracy and Precision: Within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for QC samples at multiple concentration levels.
-
Calibration Curve: Linearity over the expected concentration range.
-
Recovery: Consistent and reproducible extraction efficiency.
-
Matrix Effect: Assessment of ion suppression or enhancement from different sources of the biological matrix.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Safety and Handling
As with any chemical, appropriate safety precautions should be taken when handling Methyl Imidazol-1-yl-acetate-d3. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[20]
Conclusion
Methyl Imidazol-1-yl-acetate-d3 is a valuable tool for researchers in the pharmaceutical and life sciences industries. Its utility as an internal standard in LC-MS/MS bioanalysis enables the accurate and precise quantification of its non-deuterated analog in complex biological matrices. This guide has provided a comprehensive overview of its structure, a proposed synthetic route, predicted spectroscopic characteristics, and a detailed protocol for its application in a validated bioanalytical method. The principles and methodologies described herein are intended to provide a solid foundation for the effective use of this and other deuterated internal standards in regulated and non-regulated research environments.
References
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. [Link]
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FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. [Link]
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1-Methylimidazoleacetic acid | C6H8N2O2 | CID 75810. PubChem. [Link]
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(PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents. ResearchGate. [Link]
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Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
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1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid - CAS - 122380-33-0. Axios Research. [Link]
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LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. (2020, December 8). [Link]
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Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. MDPI. (2024, June 20). [Link]
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Imidazole quantification by LC determination. Wiley Analytical Science. (2019, December 25). [Link]
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Methylimidazoleacetic acid. mzCloud. (2015, January 28). [Link]
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Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
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1-Ethyl-3-methylimidazolium acetate, 97% 5 g. Thermo Scientific Alfa Aesar. [Link]
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